molecular formula C4H3ClN2S B13827059 Thiochloropyrimidine

Thiochloropyrimidine

Cat. No.: B13827059
M. Wt: 146.60 g/mol
InChI Key: VWKVTWGTAQAXRC-UHFFFAOYSA-N
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Description

Thiochloropyrimidine is a heterocyclic compound containing sulfur and chlorine atoms within its pyrimidine ring structure. Pyrimidines are a class of organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The introduction of sulfur and chlorine atoms into the pyrimidine ring enhances its chemical reactivity and potential biological activities. This compound has garnered interest due to its diverse applications in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiochloropyrimidine typically involves the chlorination of thiopyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with thionyl chloride in the presence of a chlorination catalyst such as boric acid. The reaction is carried out in ethylene dichloride as a solvent, with the mixture being heated to reflux. After the addition of thionyl chloride, the reaction mixture is cooled, and the product is isolated by crystallization and vacuum drying .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Thiochloropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The sulfur atom can undergo oxidation to form sulfoxides and sulfones, while reduction can yield thiol derivatives.

    Cyclization Reactions: this compound can participate in cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium ethoxide, ammonia, and thiols are commonly used under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products:

Scientific Research Applications

Thiochloropyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiochloropyrimidine and its derivatives involves interaction with specific molecular targets. For instance, in medicinal applications, this compound derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfur and chlorine atoms in the compound enhance its binding affinity and specificity towards the target enzymes. Additionally, this compound can modulate signaling pathways by interacting with key proteins involved in cellular processes .

Comparison with Similar Compounds

Thiochloropyrimidine can be compared with other similar compounds such as thiopyrimidine and chloropyrimidine:

    Thiopyrimidine: Contains a sulfur atom but lacks chlorine. It has similar reactivity but different biological activities.

    Chloropyrimidine: Contains a chlorine atom but lacks sulfur. It is less reactive compared to this compound.

    Thiochloropyridine: Contains sulfur and chlorine atoms in a pyridine ring instead of a pyrimidine ring. It has different chemical properties and applications.

This compound stands out due to the combined presence of sulfur and chlorine, which imparts unique reactivity and biological activities .

Properties

IUPAC Name

2-chloro-1H-pyrimidine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2S/c5-4-6-2-1-3(8)7-4/h1-2H,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKVTWGTAQAXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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